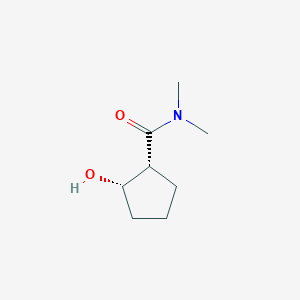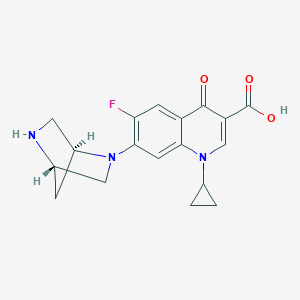
二苯并呋喃-4-硼酸
概述
描述
Dibenzofuran-4-boronic acid is a boronic acid derivative with the molecular formula C12H9BO3. It is a white to off-white powder that is soluble in water. This compound is known for its utility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds .
科学研究应用
Dibenzofuran-4-boronic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.
Biology: Utilized in the development of glycosensors due to its ability to bind sugars and change fluorescence properties.
Medicine: Investigated for its potential in drug synthesis, particularly in forming anti-inflammatory compounds.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
作用机制
Target of Action
Dibenzofuran-4-boronic acid (DBFBA) is a boronic acid that has been used as a cross-coupling agent in the Suzuki coupling reaction . It is often coupled with imidazole derivatives to form anti-inflammatory compounds . The bond cleavage and hydrogen bonding properties of DBFBA make it a good target for drug synthesis .
Mode of Action
The Suzuki–Miyaura (SM) coupling reaction is an important and extensively used reaction in organic chemistry . DBFBA participates in this reaction, which involves the coupling of an organoboron compound (like DBFBA) with an organic halide . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving DBFBA . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used to form carbon-carbon bonds . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The primary result of DBFBA’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry, including applications in polymer science and in the fine chemicals and pharmaceutical industries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DBFBA. Spillage is unlikely to penetrate the soil . It may form an explosive dust-air mixture if dispersed . It’s recommended to store DBFBA in a dark place, sealed in dry, at room temperature .
生化分析
Biochemical Properties
Dibenzofuran-4-boronic acid is known to interact with sugars, changing its fluorescence properties upon binding . This property makes it particularly useful as a reporter unit for carbohydrate fluorescence sensors .
Molecular Mechanism
The molecular mechanism of Dibenzofuran-4-boronic acid primarily involves its interaction with sugars. The boronic acid moiety forms reversible covalent bonds with 1,2- or 1,3-diols, which are commonly found in sugars . This interaction can influence the activity of enzymes and other biomolecules within the cell.
Temporal Effects in Laboratory Settings
Boronic acids are generally stable under physiological conditions, and their interactions with biomolecules are reversible, allowing them to maintain their activity over time .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .
Transport and Distribution
Boronic acids are generally able to freely diffuse across cell membranes due to their neutral charge .
Subcellular Localization
Given its ability to freely diffuse across cell membranes, it is likely to be found throughout the cell .
准备方法
Synthetic Routes and Reaction Conditions: Dibenzofuran-4-boronic acid can be synthesized through the following method:
Starting Material: 4-bromodibenzofuran.
Reagents: n-butyl lithium in n-hexane, trimethoxyborane, and hydrochloric acid.
Industrial Production Methods: Industrial production methods for dibenzofuran-4-boronic acid typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
化学反应分析
Types of Reactions: Dibenzofuran-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Dibenzofuran-4-carboxylic acid.
Reduction: Dibenzofuran-4-ylmethanol.
相似化合物的比较
Phenylboronic Acid: Similar in structure but lacks the dibenzofuran moiety.
Naphthylboronic Acid: Contains a naphthalene ring instead of a dibenzofuran ring.
Biphenylboronic Acid: Composed of two phenyl rings connected by a single bond.
Uniqueness: Dibenzofuran-4-boronic acid is unique due to its dibenzofuran structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications, such as the formation of biaryl compounds with unique properties .
属性
IUPAC Name |
dibenzofuran-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHUJRZYLRVVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3O2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370219 | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100124-06-9 | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)







![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)



![2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol](/img/structure/B20530.png)

